1H-naphtho[1,2-d][1,2,3]triazol-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-hydroxybenzo[e]benzotriazole |
InChI |
InChI=1S/C10H7N3O/c14-13-10-8-4-2-1-3-7(8)5-6-9(10)11-12-13/h1-6,14H |
InChI Key |
HMMSTXIQFCBSTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(N=N3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(N=N3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Naphtho 1,2 D 1 2 3 Triazol 1 Ol and Its Derivatives
Direct Synthetic Routes to 1H-Naphtho[1,2-d]nih.govrsc.orgnih.govtriazol-1-ol
The direct synthesis of 1H-naphtho[1,2-d] nih.govrsc.orgnih.govtriazol-1-ol, while not extensively documented in dedicated literature, can be achieved through well-established methods for the formation of fused 1,2,3-triazole systems. The most classical and direct approach involves the diazotization of an ortho-diamino precursor. In the case of the target molecule, this would involve the reaction of 1,2-diaminonaphthalene (B43638) with nitrous acid. youtube.comyoutube.comyoutube.comyoutube.comscbt.com
The reaction proceeds by the diazotization of one of the amino groups of 1,2-diaminonaphthalene, followed by an intramolecular cyclization where the newly formed diazonium salt is attacked by the adjacent amino group to form the triazole ring. The formation of the N-hydroxy derivative, or more precisely the triazole-N-oxide tautomer, is a known outcome in the synthesis of similar fused triazoles. nih.govrsc.orgnih.gov
A plausible reaction scheme is presented below:
Scheme 1: Proposed Synthesis of 1H-Naphtho[1,2-d] nih.govrsc.orgnih.govtriazol-1-ol
This method is analogous to the synthesis of 1-hydroxybenzotriazole (B26582) (HOBt), a widely used peptide coupling reagent, which can be prepared from o-phenylenediamine. wikipedia.orgnih.govgoogle.comgoogle.com The conditions for such reactions are typically mild, often involving the in situ generation of nitrous acid from sodium nitrite (B80452) and a mineral acid at low temperatures.
Modular and Multi-Component Approaches for Triazole Scaffold Construction
Modern synthetic chemistry often favors modular and multi-component reactions that allow for the rapid generation of molecular diversity. For the synthesis of 1H-naphtho[1,2-d] nih.govrsc.orgnih.govtriazole derivatives, several powerful cycloaddition strategies are available.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Naphthotriazole Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This methodology can be readily adapted for the synthesis of naphthotriazole derivatives by reacting a naphthyl azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst.
The general reaction is as follows:
Scheme 2: General CuAAC Reaction for Naphthotriazole Derivatives
The choice of copper source and ligands can influence the reaction efficiency. Common catalysts include CuI, CuSO4/sodium ascorbate, and various copper complexes with stabilizing ligands. The reaction is known for its broad substrate scope and tolerance to a wide range of functional groups.
Ruthenium-Catalyzed Regioselective Azide-Alkyne Cycloaddition
While CuAAC exclusively yields the 1,4-regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. This complementary regioselectivity is highly valuable for creating diverse molecular scaffolds.
The general reaction is as follows:
Scheme 3: General RuAAC Reaction for Naphthotriazole Derivatives
Ruthenium catalysts, such as CpRuCl(PPh3)2 or [CpRuCl]4, are typically employed. The RuAAC often proceeds under milder conditions than the thermal Huisgen cycloaddition and offers excellent regioselectivity.
Metal-Free Synthetic Strategies for 1,2,3-Triazole-N-Oxide Derivatives
Recent advancements have focused on the development of metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. For the synthesis of 1,2,3-triazole-N-oxide derivatives, a notable metal-free approach involves the use of tert-butyl nitrite as a source of the nitroso group. rsc.orgnih.gov
This strategy typically involves the reaction of a β-enaminone with a hydrazine (B178648) derivative in the presence of tert-butyl nitrite. While not a direct route to the naphtho-fused system, the principles can be applied to appropriately substituted naphthalene (B1677914) precursors.
Functionalization and Derivatization Strategies for the Naphthotriazole Core
Once the naphthotriazole scaffold is constructed, further functionalization can be achieved through various chemical transformations. The reactivity of the triazole ring and the naphthalene core allows for a wide range of derivatization reactions. wvu.edu
Table 1: Functionalization Strategies for the Naphthotriazole Core
| Position of Functionalization | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| N1-position of the triazole | N-Alkylation | Alkyl halides, base (e.g., K2CO3, NaH) | N-Alkyl |
| N1-position of the triazole | N-Arylation | Aryl boronic acids, Cu(OAc)2, pyridine | N-Aryl |
| C4/C5-position of the triazole | Halogenation | N-Halosuccinimides (NBS, NCS) | Halo (Br, Cl) |
| C4/C5-position of the triazole | Suzuki Coupling | Aryl boronic acids, Pd catalyst, base | Aryl |
| Naphthalene Ring | Electrophilic Aromatic Substitution | Nitrating agents, sulfonating agents | Nitro, Sulfonic acid |
These functionalization reactions are crucial for tuning the physicochemical properties of the naphthotriazole derivatives, such as solubility, lipophilicity, and biological activity.
Stereoselective and Asymmetric Synthesis of Chiral Triazole-Naphtho Scaffolds
The introduction of chirality into the naphthotriazole scaffold is of great interest for the development of new chiral ligands and biologically active molecules. Asymmetric synthesis of triazoles can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
One prominent approach is the use of a chiral copper catalyst in the azide-alkyne cycloaddition reaction. Chiral ligands, such as those based on bis(oxazoline) (BOX) or phosphine (B1218219) derivatives, can induce enantioselectivity in the formation of the triazole ring.
Another strategy involves the use of a chiral auxiliary attached to either the azide or the alkyne partner. After the cycloaddition, the auxiliary can be removed to yield the enantiomerically enriched triazole derivative.
The development of stereoselective and asymmetric methods for the synthesis of chiral triazole-naphtho scaffolds is an active area of research, with the potential to unlock new applications in catalysis and drug discovery.
Sustainable and Green Chemistry Aspects in Naphthotriazole Synthesis
The growing emphasis on environmental stewardship within the chemical industry has propelled the development of sustainable and green synthetic methodologies. While specific green routes for the direct synthesis of 1H-naphtho[1,2-d] rsc.orgresearchgate.netnih.govtriazol-1-ol are not extensively detailed in current literature, the principles of green chemistry have been widely applied to the synthesis of the broader triazole family, including various naphthotriazole derivatives. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents, and the development of recyclable catalytic systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govrsc.org This technique has been successfully employed for the synthesis of various 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives. For instance, the Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction, a cornerstone of triazole synthesis ("click chemistry"), is significantly accelerated under microwave conditions. researchgate.net In some cases, reaction times have been reduced from several hours to mere minutes, with yields improving substantially. nih.gov One study reported the microwave-assisted synthesis of 1H-phenanthro[9,10-d] rsc.orgresearchgate.netnih.govtriazole in just 45 seconds with good yield, showcasing the remarkable efficiency of this method for fused triazole systems. nih.gov The application of microwave heating in the synthesis of novel 1,2,4-triazol-5(4H)-one derivatives has also been shown to be highly effective. nih.gov
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for promoting synthesis. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. nih.govresearchgate.net Ultrasound-assisted synthesis has been utilized for preparing various triazole derivatives, often under mild, ambient temperature conditions and in environmentally benign solvents like water. nih.govresearchgate.netnih.gov For example, a series of 1,2,3-triazoles coupled with diaryl sulfone moieties were synthesized in high yields and with reduced reaction times using ultrasound irradiation in benign solvents. nih.gov This method often obviates the need for harsh reagents and can be performed with simpler work-up procedures, aligning well with the principles of green chemistry. scielo.br
Green Solvents and Catalysts
The replacement of volatile organic compounds (VOCs) with greener alternatives is a fundamental aspect of sustainable chemistry. Water is an ideal green solvent, and several methods for triazole synthesis have been developed to be performed in aqueous media. consensus.apprsc.org Other sustainable solvents like glycerol (B35011) and deep eutectic solvents (DES) have also proven effective for the synthesis of 1,2,3-triazoles. consensus.app For instance, a Cu(II)-acidic deep eutectic solvent has been shown to act as both a catalyst and a solvent for the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and the ability to be recycled. consensus.app
In addition to green solvents, the development of sustainable and recyclable catalysts is crucial. The use of heterogeneous catalysts, such as copper nanoparticles or copper supported on alumina, facilitates easy separation and reuse, minimizing metal contamination in the final product and reducing waste. rsc.org Zinc-based nanocrystals have also been reported as a sustainable, copper-free catalyst for the regioselective synthesis of 1,2,3-triazoles in water. rsc.org Furthermore, chemo-enzymatic strategies, such as the use of lactic acid bacteria for the enantioselective reduction of keto precursors, represent a promising green pathway for the synthesis of chiral β-hydroxy-1,2,3-triazoles. rsc.org This approach could be conceptually extended to the synthesis of hydroxylated naphthotriazoles.
The following table summarizes research findings on sustainable synthetic methods for various triazole derivatives, illustrating the advantages of these green chemistry approaches.
Interactive Data Table: Sustainable Synthesis of Triazole Derivatives
| Product Type | Green Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1,4-Disubstituted 1,2,3-Triazoles | Ultrasound | Cu(OAc)₂/Cu wire | Water | 20 min | 92 | researchgate.net |
| 1,2,3-Triazoles coupled Diaryl Sulfone | Ultrasound | Copper | Benign Solvents | Not specified | High | nih.gov |
| 1H-Phenanthro[9,10-d] rsc.orgresearchgate.netnih.govtriazole | Microwave | K-tert-butoxide | DMSO | 45 sec | Good | nih.gov |
| 1,2,4-Triazol-3-one Derivatives | Microwave | - | Ethanol | 20 min | High | nih.gov |
| 1,4-Disubstituted 1,2,3-Triazoles | Deep Eutectic Solvent | Cu(II)-ADES | Cu(II)-ADES | Not specified | up to 98 | consensus.app |
| 1,2,3-Triazole Derivatives | Ball-milling (Solvent-free) | Cu/Al₂O₃ | None | Not specified | High | rsc.org |
| 1,4-Disubstituted 1,2,3-Triazoles | Sonochemically prepared nanocrystals | ZnO-CTAB | Water | Not specified | Excellent | rsc.org |
Chemical Reactivity and Mechanistic Organic Chemistry of 1h Naphtho 1,2 D 1 2 3 Triazol 1 Ol
Electrophilic and Nucleophilic Reaction Pathways of Naphthotriazoles
The reactivity of naphthotriazoles like 1H-naphtho[1,2-d] nih.govguidechem.comtriazol-1-ol is distinctly amphiphilic, capable of engaging in both nucleophilic and electrophilic pathways depending on the reaction conditions and partners.
Nucleophilic Character: The primary and most utilized characteristic of 1H-naphtho[1,2-d] nih.govguidechem.comtriazol-1-ol is its function as a nucleophilic additive, a role well-documented for its benzologue, HOBt. acs.org The hydroxyl group attached to the triazole nitrogen is key to this reactivity. It can act as a potent nucleophile, particularly in acyl substitution reactions. This property is famously exploited in peptide synthesis, where it serves as a coupling additive in conjunction with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). taylorandfrancis.com
The mechanism involves the nucleophilic attack of the hydroxyl group on a carbodiimide-activated carboxylic acid, forming a highly reactive acyl-triazole intermediate (an activated ester). This intermediate is then readily attacked by an amine, leading to the formation of a stable amide bond and releasing the triazole moiety as a good leaving group. taylorandfrancis.comnih.gov This process is highly efficient because it minimizes side reactions and, crucially, suppresses the racemization of chiral amino acids during peptide synthesis. wikipedia.orglookchem.com The acidity of the hydroxyl group (pKa of HOBt is ~4.6 in 95% acetonitrile/water) allows it to be deprotonated under basic conditions, further enhancing its nucleophilicity. guidechem.comjcsp.org.pk
Electrophilic Pathways: While the molecule itself is primarily nucleophilic, it can be converted into a potent electrophile. O-acylation or O-alkylation of the hydroxyl group creates an activated species. guidechem.com These acyl or alkyl derivatives become excellent substrates for nucleophilic attack, with the naphthotriazole-N-oxide anion serving as a stable leaving group. jcsp.org.pk This reactivity is central to its function in coupling reactions, where the intermediate acyl-triazole ester is the key electrophile that reacts with the amine nucleophile. nih.gov
The fused naphthyl ring system can theoretically undergo electrophilic aromatic substitution. However, the electron-withdrawing nature of the fused triazole ring tends to deactivate the aromatic system towards such reactions, a property also observed in the benzotriazole (B28993) series. nih.gov
Cycloaddition Reactions Involving the Fused Triazole System
The fused triazole system, particularly in its N-oxide form, possesses the structural and electronic features necessary for participation in cycloaddition reactions, most notably 1,3-dipolar cycloadditions.
A 1,3-dipole is a molecule with a three-atom π-system containing four electrons, which can react with a "dipolarophile" (typically an alkene or alkyne) in a concerted [3+2] cycloaddition to form a five-membered ring. youtube.com Nitrile oxides, which are structurally related to the N-oxide functionality, are classic 1,3-dipoles that react with alkynes to form isoxazoles. nih.govyoutube.com By analogy, the N-oxide moiety of 1H-naphtho[1,2-d] nih.govguidechem.comtriazol-1-ol provides the potential for it to act as a 1,3-dipole. This pathway would involve the reaction of the triazole-N-oxide with a suitable dipolarophile, leading to the formation of novel fused heterocyclic systems. While specific examples involving 1H-naphtho[1,2-d] nih.govguidechem.comtriazol-1-ol are not prominently documented, this remains a plausible and synthetically valuable reaction pathway characteristic of N-oxides.
It is also important to distinguish this from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which is a powerful method for the synthesis of 1,2,3-triazole rings from azides and terminal alkynes, including those bearing naphthyl substituents. researchgate.netresearchgate.net
Rearrangement Processes and Interconversion Dynamics in Triazole-N-Oxide Systems
Triazole-N-oxide systems can undergo various rearrangement reactions, often triggered by heat, light, or chemical activation. For derivatives of 1-hydroxybenzotriazole (B26582), it has been shown that O-acylated intermediates can participate in rearrangement processes. One study documented the rearrangement of unsaturated acylhydroxybenzotriazoles, indicating that the activated esters are not always static intermediates and can undergo further transformations. acs.org
Tautomeric interconversion is another critical dynamic. 1-Hydroxybenzotriazole exists in equilibrium with its tautomers, although the 1-hydroxy-1H form is generally the most stable and prevalent isomer observed in solution and the solid state. nih.gov Theoretical calculations on hydroxymethyl derivatives of benzotriazole have explored the subtle energy differences between N-1 and N-2 substituted isomers, highlighting the complex potential energy surface of these systems. The stability of the 1-hydroxy isomer is often attributed to factors like intermolecular hydrogen bonding in the condensed phase. nih.gov For 1H-naphtho[1,2-d] nih.govguidechem.comtriazol-1-ol, similar tautomeric equilibria are expected, influenced by the electronic properties of the extended naphthyl ring system.
Investigating Reaction Mechanisms via Experimental and Theoretical Approaches
The elucidation of reaction mechanisms for naphthotriazoles and their analogues relies on a combination of sophisticated experimental techniques and powerful theoretical calculations.
Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying these systems. nih.govrsc.org DFT calculations are used to:
Analyze Reaction Pathways: By mapping the potential energy surface, researchers can identify transition states and intermediates, calculating the activation barriers for different reaction channels. This has been applied to study the acyl substitution reactions of HOBt-esters, confirming a lower transition state barrier compared to other activating agents and explaining its enhanced reactivity. nih.gov
Probe Electronic Structure: Calculations of electrostatic potential maps, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insight into the molecule's reactivity. rsc.orgresearchgate.net For instance, the HOMO-LUMO gap is a key indicator of chemical stability and reactivity.
Predict Properties: Theoretical methods are used to predict various properties, including the stability of different isomers and the detonation performance of energetic materials based on triazole-N-oxide scaffolds. nih.govrsc.org
Experimental Approaches: Experimental studies provide the physical evidence to validate or refine theoretical models. Key methods include:
Kinetics Studies: The rate of reaction under various conditions provides mechanistic insight. For example, the leaving group ability of different benzotriazole derivatives in nucleophilic substitution reactions has been directly correlated with their spectrophotometrically determined pKa values. jcsp.org.pk
Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are used to identify reaction intermediates and final products, confirming the proposed reaction pathways. Stopped-flow techniques combined with spectroscopic analysis have been used to study the kinetics of enzyme inactivation by benzotriazole derivatives. nih.gov
Structure-Activity Relationships: By systematically changing substituents on the aromatic ring and observing the effect on reaction rates (e.g., through Hammett plots), the electronic demands of the reaction mechanism can be quantified. jcsp.org.pk Studies on various substituted naphtho- and thienobenzo-triazoles have helped establish relationships between their structure and biological activity. mdpi.comnih.gov
Computational and Theoretical Insights into 1h Naphtho 1,2 D 1 2 3 Triazol 1 Ol
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are fundamental tools for understanding the electronic nature of molecules. They provide a quantitative description of electron distribution, orbital energies, and reactivity, which are crucial for predicting the chemical behavior of 1H-naphtho[1,2-d] nih.govsemanticscholar.orgacs.orgtriazol-1-ol.
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the electronic structure of molecules. DFT, particularly with hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP), has become a popular method for studying triazole-based systems due to its balance of accuracy and computational efficiency. nih.gov These calculations are typically paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to accurately model the molecular geometry and electronic properties. researchgate.netdergipark.org.tr
For a molecule like 1H-naphtho[1,2-d] nih.govsemanticscholar.orgacs.orgtriazol-1-ol, DFT calculations begin with the optimization of its geometric structure to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated, including total energy, dipole moment, and the distribution of atomic charges. These calculations provide a foundational understanding of the molecule's stability and polarity. For instance, in related heterocyclic compounds, DFT has been successfully used to determine bond lengths, bond angles, and vibrational frequencies, which show good agreement with experimental data. researchgate.netresearchgate.net
Ab initio methods, while often more computationally demanding, can offer higher accuracy for specific properties. Both approaches are essential for building a comprehensive theoretical model of the title compound's electronic character.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters for determining a molecule's reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of similar aromatic and heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions. For 1H-naphtho[1,2-d] nih.govsemanticscholar.orgacs.orgtriazol-1-ol, the HOMO is expected to be localized on the fused naphthyl ring system and the oxygen atom, whereas the LUMO may be concentrated over the triazole ring. The energy gap is a key indicator of the molecule's potential for intramolecular charge transfer. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |
| Flutriafol | -7.461 | -0.654 | 6.807 |
| Flutriafol Analogue | -7.832 | -1.259 | 6.573 |
Data sourced from studies on similar complex heterocyclic systems to illustrate typical value ranges. nih.govdergipark.org.tr
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For 1H-naphtho[1,2-d] nih.govsemanticscholar.orgacs.orgtriazol-1-ol, the MEP map is expected to show the most negative potential around the electronegative nitrogen atoms of the triazole ring and the hydroxyl oxygen, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential. nih.govresearchgate.net
Advanced Tautomerism and Isomerism Investigations
Tautomerism is a key feature of many nitrogen-containing heterocycles, including triazoles. Computational methods are exceptionally well-suited to investigate the subtle energy differences between tautomers and the mechanisms of their interconversion.
The 1,2,3-triazole ring system can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. nih.govresearchgate.net For 1H-naphtho[1,2-d] nih.govsemanticscholar.orgacs.orgtriazol-1-ol, the "1H" designation indicates the hydrogen is on the N1 position of the triazole ring. However, other tautomers, such as the 2H and 3H forms, are theoretically possible through proton migration.
Computational chemistry, primarily through DFT calculations, can accurately predict the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov Studies on the parent 1,2,3-triazole have shown that the 2H tautomer is generally more stable than the 1H tautomer in the gas phase. nih.gov The relative stability can be influenced by factors such as the solvent environment and the nature of substituents on the ring. nih.gov By calculating the total energies of the possible tautomers of 1H-naphtho[1,2-d] nih.govsemanticscholar.orgacs.orgtriazol-1-ol, their equilibrium populations can be predicted using Boltzmann statistics. These theoretical predictions are crucial for understanding which tautomer is likely to predominate under specific conditions.
| Tautomer | Relative Energy (kcal/mol) | Phase |
|---|---|---|
| 1H-1,2,3-triazole | 3.5 - 4.5 | Gas |
| 2H-1,2,3-triazole | 0.0 (Reference) | Gas |
Data for the parent 1,2,3-triazole system illustrates the typical energy differences predicted by computational methods. nih.gov
The interconversion between tautomers occurs via intramolecular hydrogen atom migration. Computational methods can be used to map the potential energy surface for this process, identifying the transition state structure and calculating the activation energy barrier for the migration. nih.gov This provides insight into the kinetics of the tautomerization process.
Assessment of Aromaticity and Thermodynamic Stability
The stability and reactivity of 1H-naphtho[1,2-d] mdpi.comfao.orgnih.govtriazol-1-ol are intrinsically linked to the aromatic character of its fused ring system. Computational chemistry offers powerful tools to quantify the aromaticity and thermodynamic stability of such molecules.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. It involves placing a "ghost" atom, typically at the geometric center of a ring, and calculating the magnetic shielding at that point. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic system.
| Ring | Predicted NICS(1) Value Range | Aromaticity Character |
|---|---|---|
| Naphtho Ring A (unfused) | -8.0 to -12.0 | Aromatic |
| Naphtho Ring B (fused) | -6.0 to -10.0 | Aromatic |
| Triazole Ring | -4.0 to -8.0 | Aromatic |
NICS(1) values are calculated 1 Å above the plane of the ring and are often considered a better measure of π-electron aromaticity than NICS(0) (at the ring center).
Thermodynamic stability can be assessed through the calculation of stabilization energy (SE) and aromatic stabilization energy (ASE). These computational methods quantify the energetic benefit of electron delocalization in a cyclic conjugated system compared to a hypothetical non-aromatic reference compound. Homodesmotic and isodesmic reactions are common approaches used to calculate these energies.
Theoretical Spectroscopy for Structural and Electronic Probes
Theoretical spectroscopy plays a crucial role in elucidating the structural and electronic properties of molecules. By simulating spectra and comparing them with experimental data, a deeper understanding of the molecule's behavior can be achieved.
Computational methods, particularly Density Functional Theory (DFT), are employed to predict various spectroscopic properties. For 1H-naphtho[1,2-d] mdpi.comfao.orgnih.govtriazol-1-ol, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would provide valuable insights.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. These theoretical predictions would aid in the assignment of experimental NMR spectra, confirming the molecular structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The theoretical IR spectrum would help in identifying the characteristic vibrational modes associated with the naphtho, triazole, and hydroxyl functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic transitions and predict the UV-Vis absorption spectrum. This would provide information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| ¹H NMR | Aromatic protons in the 7-9 ppm range; a distinct signal for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. |
| IR | Characteristic O-H stretching vibration (~3200-3600 cm⁻¹), N=N stretching, and C=C aromatic stretching frequencies. |
| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic system. |
Computational Analysis of Noncovalent Interactions within Molecular Structures
Noncovalent interactions play a pivotal role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. For 1H-naphtho[1,2-d] mdpi.comfao.orgnih.govtriazol-1-ol, both intramolecular and intermolecular noncovalent interactions are of interest.
A key intramolecular interaction in this molecule is the potential for a hydrogen bond between the hydroxyl group and a nitrogen atom of the triazole ring. Computational methods can be used to investigate the strength and geometry of this interaction. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density to characterize such noncovalent bonds.
In the solid state, intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the triazole nitrogens, as well as π–π stacking between the aromatic naphthyl rings, would be significant. Computational studies of the dimer and larger clusters can provide insights into the preferred modes of intermolecular association and the energies of these interactions. These calculations are crucial for understanding the crystal engineering and supramolecular chemistry of this compound.
Advanced Spectroscopic and X Ray Crystallographic Characterization of 1h Naphtho 1,2 D 1 2 3 Triazol 1 Ol Derivatives
Single-Crystal X-ray Diffraction for Absolute Structure Determination
In a study of a related compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, SC-XRD analysis was crucial in establishing its precise solid-state structure. rsc.orgslideshare.net The analysis revealed the compound crystallizes in the monoclinic P2₁/c space group. rsc.orgslideshare.net Such detailed structural determination is fundamental for understanding the molecule's chemical properties and potential interactions.
Table 1: Crystallographic Data for a Naphthyl-Substituted Triazole Derivative (1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₃N₃O | rsc.orgslideshare.net |
| Space Group | P2₁/c (Monoclinic) | rsc.orgslideshare.net |
| a (Å) | 11.7934(9) | rsc.orgslideshare.net |
| b (Å) | 14.3002(14) | rsc.orgslideshare.net |
| c (Å) | 8.4444(8) | rsc.orgslideshare.net |
| β (°) | 106.243(5) | rsc.orgslideshare.net |
| Volume (ų) | 1367.3(2) | rsc.orgslideshare.net |
The crystal packing of naphthotriazole derivatives is governed by a network of non-covalent intermolecular interactions, which are critical in stabilizing the crystal lattice. SC-XRD data allows for the detailed analysis of these forces. Hydrogen bonding is a predominant interaction, particularly for derivatives containing hydroxyl groups, such as 1H-naphtho[1,2-d] rsc.orgresearchgate.netrsc.orgtriazol-1-ol. In the case of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, analysis showed that the crystal packing is stabilized by intermolecular N···H-O hydrogen bonds, which organize the molecules into an infinite chain, rather than intramolecular hydrogen bonds. rsc.org
Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org These different forms, or polymorphs, can arise from variations in crystallization conditions such as solvent or temperature. rsc.org While specific polymorphs of 1H-naphtho[1,2-d] rsc.orgresearchgate.netrsc.orgtriazol-1-ol are not detailed in the surveyed literature, the phenomenon has been observed in other naphthyl-containing organic compounds. rsc.org
The structural implications of polymorphism are significant. Different polymorphs of the same compound will have distinct crystal packing arrangements and intermolecular interactions. This can lead to variations in physical properties such as melting point, solubility, stability, and even optical properties like fluorescence. The characterization of potential polymorphic forms through techniques like single-crystal and powder X-ray diffraction is therefore critical for understanding the material's behavior. rsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 1H-naphtho[1,2-d] rsc.orgresearchgate.netrsc.orgtriazol-1-ol derivatives in solution. ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, the ¹H NMR spectrum of a 1H-1,2,3-triazole derivative typically shows distinct signals for the triazole proton and the aromatic protons of the naphthyl group. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for a Substituted 1H-1,2,3-Triazole Derivative
| Proton Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| 1H-imidazole proton | 8.13 (singlet) | researchgate.net |
| 1H-1,2,3-triazole proton | 7.99 (singlet) | researchgate.net |
| Aromatic protons | 7.05 - 7.67 (multiplet) | researchgate.net |
| Methylene protons (-N-CH₂) | 4.77 (doublet) | researchgate.net |
For complex structures like naphthotriazole derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Multi-dimensional NMR techniques are essential for unambiguous signal assignment. uminho.pt
COSY (COrrelation SpectroscopY): This 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgyoutube.com It reveals which protons are adjacent to each other, helping to map out the connectivity within the naphthyl ring system.
HETCOR (HETeronuclear CORrelation) / HSQC/HMBC: These techniques establish correlations between different types of nuclei, most commonly ¹H and ¹³C (or ¹⁵N). princeton.eduresearchgate.net Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded C-H pairs. princeton.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals longer-range couplings (2-4 bonds), allowing for the connection of molecular fragments and the definitive assignment of quaternary carbons and the triazole ring atoms. uminho.ptprinceton.edu
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgresearchgate.net This is crucial for determining the stereochemistry and conformation of the molecule in solution. researchgate.net
Variable Temperature (VT) NMR spectroscopy is a powerful method used to study dynamic molecular processes that occur on the NMR timescale. ox.ac.uk For N-unsubstituted naphthotriazoles, prototropic tautomerism (the migration of a proton between the nitrogen atoms of the triazole ring) can occur. At room temperature, this exchange may be fast, resulting in averaged signals in the NMR spectrum. beilstein-journals.org By lowering the temperature, this exchange can be slowed or "frozen out," leading to the appearance of distinct signals for each tautomer. beilstein-journals.org Conversely, raising the temperature can be used to study conformational changes, such as the rotation around single bonds, which may be restricted at lower temperatures. ox.ac.uk
The analysis of line shape changes, such as the broadening and eventual coalescence of peaks as the temperature is raised, provides quantitative information about the rates of these dynamic processes. nih.gov This makes VT-NMR an invaluable tool for understanding the kinetic behavior and conformational flexibility of naphthotriazole derivatives in solution. ox.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
For a compound like 1H-naphtho[1,2-d] rsc.orgresearchgate.netrsc.orgtriazol-1-ol, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group. Other key bands would include those for aromatic C-H stretching and C=C stretching vibrations from the naphthyl ring system. Vibrations associated with the triazole ring, such as N=N stretching, would also be present.
Raman spectroscopy provides complementary information. In studies of various triazole compounds, distinct Raman bands are observed which can be assigned to specific vibrational modes with the aid of Density Functional Theory (DFT) calculations. rsc.orgresearchgate.netscilit.com For example, a peak observed around 1531 cm⁻¹ in a triazole derivative has been assigned to a triazole ring deformation. researchgate.net The interaction of the molecule with its environment, such as through hydrogen bonding in a solvent, can cause observable shifts in the Raman bands, providing insight into intermolecular interactions. rsc.org
UV-Visible Spectroscopy for Electronic Transitions
The electronic absorption characteristics of 1H-naphtho[1,2-d] nih.govresearchgate.netnih.govtriazol-1-ol and its derivatives are determined by the constituent chromophores: the naphthalene (B1677914) ring system and the 1,2,3-triazol-1-ol moiety. The ultraviolet-visible (UV-Vis) spectrum of these compounds is therefore a composite of the electronic transitions originating from these two structural units, modulated by their electronic interaction.
The naphthalene moiety, a polycyclic aromatic hydrocarbon, is known to exhibit characteristic absorption bands in the UV region. These arise from π → π* transitions within the aromatic system. Typically, naphthalene and its simple derivatives display two main absorption regions. The first, at lower energy (longer wavelength), corresponds to the ¹Lb band, which is often characterized by fine vibrational structure. The second, at higher energy (shorter wavelength), is the more intense ¹La band. The position and intensity of these bands are sensitive to the nature and position of substituents on the naphthalene ring.
The 1,2,3-triazole ring also possesses π-electrons and can undergo π → π* transitions. Studies on simple 1H-1,2,3-triazoles have shown a strong absorption band in the deep UV region, typically around 205-210 nm. researchgate.netnih.govresearchgate.netnih.govrsc.orgresearchgate.net This high-energy absorption is characteristic of the triazole heterocycle. The presence of the N-hydroxy group in 1H-naphtho[1,2-d] nih.govresearchgate.netnih.govtriazol-1-ol can also influence the electronic spectrum through n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, although these are often weaker and may be obscured by the stronger π → π* absorptions.
When these two chromophores are fused as in 1H-naphtho[1,2-d] nih.govresearchgate.netnih.govtriazol-1-ol, the resulting UV-Vis spectrum is a convolution of the transitions of the individual parts, with potential shifts in absorption maxima (λmax) and changes in molar absorptivity (ε) due to the extended conjugation and electronic perturbations. The fusion of the triazole ring to the naphthalene system creates a larger, more complex π-electron system.
While specific experimental data for 1H-naphtho[1,2-d] nih.govresearchgate.netnih.govtriazol-1-ol is not extensively documented in publicly available literature, the expected UV-Vis spectrum would feature absorptions characteristic of the naphthyl group, likely shifted and intensified due to the annelated triazole ring. The spectrum would be dominated by π → π* transitions.
For related derivatives, such as those where the N-hydroxy group is replaced or other substituents are present on the naphthyl ring, the electronic transitions would be further modulated. For instance, the introduction of electron-donating or electron-withdrawing groups would be expected to cause bathochromic (red shift) or hypsochromic (blue shift) effects, respectively, on the absorption bands.
Table of Expected UV-Visible Absorption Characteristics
| Chromophore | Typical λmax Range (nm) | Type of Transition |
| Naphthalene | 220-230, 260-280, 310-320 | π → π |
| 1,2,3-Triazole | 205-210 | π → π |
| N-OH | Weak, often obscured | n → π* |
This table provides a generalized overview based on the individual chromophores. The actual absorption maxima for the fused system may differ due to electronic interactions.
Research Applications in Contemporary Organic Synthesis and Materials Chemistry
1H-Naphtho[1,2-d]nih.govnih.govacs.orgtriazol-1-ol as a Key Building Block in Complex Molecular Architectures
The structural rigidity and diverse reactivity of 1H-naphtho[1,2-d] nih.govnih.govacs.orgtriazol-1-ol make it an important precursor in the synthesis of more complex molecules. The naphthyl group provides a larger aromatic surface compared to simpler benzotriazoles, which can be exploited in the design of molecules with specific electronic and photophysical properties. The triazole moiety, with its multiple nitrogen atoms, offers various sites for substitution and coordination, while the hydroxyl group can be readily functionalized or participate in hydrogen bonding interactions.
Derivatives of naphthotriazoles have been synthesized and investigated for their fluorescent properties, suggesting their potential use as fluorescent probes and whiteners. nih.govthieme-connect.com The synthesis of such derivatives often involves diazotization of a corresponding naphthylamine, followed by cyclization to form the triazole ring. The resulting naphthotriazole core can then be further modified. For instance, the introduction of different functional groups onto the naphthyl or triazole ring can tune the molecule's properties for specific applications, such as in dyes or electronic materials. nih.gov While research on the direct use of 1H-naphtho[1,2-d] nih.govnih.govacs.orgtriazol-1-ol as a building block is not extensively documented, the established chemistry of naphthotriazoles and the analogous, widely used 1-hydroxybenzotriazole (B26582) (HOBt) in peptide synthesis, underscores its potential. nih.govnih.govnih.gov The reactivity of the hydroxyl group, for example, is crucial in its role as an activating agent in amide bond formation, a fundamental reaction in the synthesis of complex peptides and other biologically active molecules. nih.gov
The fusion of the naphthalene (B1677914) and triazole rings creates a unique scaffold that can be incorporated into larger, more complex molecular architectures. This can lead to the development of novel materials with tailored properties, such as liquid crystals or organic light-emitting diodes (OLEDs), where the rigid, planar structure of the naphthotriazole unit can influence the material's self-assembly and charge-transport characteristics.
Development of 1,2,3-Triazole-Based Ligands in Catalysis
The 1,2,3-triazole ring has emerged as a significant ligand scaffold in coordination chemistry and catalysis. Its nitrogen atoms can coordinate to a wide range of metal centers, and the electronic properties of the ring can be readily tuned through substitution.
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical ligands that can offer unique steric and electronic environments around a metal center. rsc.orgresearchgate.net The 1,2,3-triazole moiety has been successfully incorporated into various chiral ligand frameworks, often in combination with other coordinating groups like oxazolines. nih.gov
The synthesis of such chiral triazole-containing ligands often utilizes the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as "click chemistry". nih.govrsc.org This reaction allows for the modular assembly of complex chiral ligands from simpler building blocks. For instance, a chiral azide (B81097) can be reacted with an alkyne to introduce the triazole ring into a chiral backbone.
While specific examples of chiral ligands derived directly from 1H-naphtho[1,2-d] nih.govnih.govacs.orgtriazol-1-ol are not prevalent in the literature, the principles of chiral ligand design can be readily applied to this scaffold. The inherent chirality of a precursor molecule could be combined with the naphthotriazole unit to create novel ligands. The bulky naphthyl group would be expected to impart significant steric hindrance, which could be beneficial for inducing high enantioselectivity in catalytic reactions. The hydroxyl group could also play a role in coordinating to the metal center or in directing the stereochemical outcome of a reaction through hydrogen bonding.
Table 1: Examples of Chiral Ligands and their Applications in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Key Features |
| Chiral Triazole-Oxazoline | Pd | Diels-Alder Cyclization | Combines the coordinating properties of the triazole and oxazoline (B21484) moieties. nih.gov |
| PyBOX Ligands | Cu | Azide-Alkyne Cycloaddition | Used for the enantioselective synthesis of chiral 1,2,3-triazoles. acs.orgrsc.org |
| Chiral Biimidazoline (BiIM) | Pd | Catellani Reaction | Enables the synthesis of C-N axially chiral scaffolds. rsc.org |
This table presents examples of chiral ligands containing the 1,2,3-triazole motif to illustrate the design principles that could be applied to naphthotriazole-based ligands.
The 1,2,3-triazole ring is a versatile ligand in metal-catalyzed reactions, capable of coordinating to metals in various modes. nih.govnih.gov The nitrogen atoms of the triazole can act as neutral donors, or the ring can be deprotonated to form an anionic triazolate ligand. This versatility allows for the stabilization of different metal oxidation states and the modulation of the catalyst's reactivity.
Triazole-ligated metal complexes have been employed in a wide range of organic transformations, including cross-coupling reactions, cycloadditions, and hydrogenation reactions. nih.govrsc.orgaalto.fi For example, palladium complexes bearing triazole-based phosphine (B1218219) ligands have shown high activity in Suzuki-Miyaura coupling and amination reactions. nih.gov Ruthenium complexes with triazole ligands have been used as catalysts for transfer hydrogenation. aalto.fi
The 1H-naphtho[1,2-d] nih.govnih.govacs.orgtriazol-1-ol scaffold, by analogy to simpler triazoles, would be expected to form stable complexes with various transition metals. The fused naphthyl ring could influence the electronic properties of the triazole ligand, potentially enhancing the catalytic activity or selectivity of the metal center. Furthermore, the triazole ring can act as a stabilizing agent for metal nanoparticles, preventing their aggregation and maintaining their catalytic activity. acs.orgthieme-connect.com This suggests that naphthotriazole derivatives could be used to prepare robust and recyclable catalysts. The C-H bonds of the triazole ring can also participate in the catalytic cycle, for example, through C-H activation, further expanding the range of possible applications. researchgate.net
Supramolecular Chemistry and Self-Assembly of Triazole Systems
The ability of molecules to self-assemble into well-defined, non-covalently bonded structures is a cornerstone of supramolecular chemistry. The 1,2,3-triazole ring is an excellent building block for supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions.
The 1,2,3-triazole ring is a rich source of non-covalent interactions. The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, particularly when the ring is part of a triazolium cation. nih.govnih.govrsc.org This interaction is crucial for the recognition of anions. nih.govacs.org The nitrogen atoms of the triazole can act as hydrogen bond acceptors. Furthermore, by substituting the hydrogen at the C5 position with a halogen, the triazole can act as a halogen bond donor. nih.govaalto.fiaalto.fi These interactions, along with π-π stacking interactions involving the aromatic triazole ring and any attached aryl groups, drive the self-assembly of triazole-containing molecules into larger aggregates. nih.govrsc.org
In the context of 1H-naphtho[1,2-d] nih.govnih.govacs.orgtriazol-1-ol, the presence of the extended π-system of the naphthalene ring would significantly enhance π-π stacking interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, adding another dimension to the possible supramolecular assemblies. These combined interactions could lead to the formation of complex, ordered structures in the solid state or in solution. For example, derivatives of 1,2,3-triazoles have been shown to form lamellar liquid crystalline phases, where the molecules self-assemble into layered structures. tandfonline.comresearchgate.net The unique shape and electronic properties of the naphthotriazole core could be exploited to design novel liquid crystalline materials.
Table 2: Key Non-Covalent Interactions of the 1,2,3-Triazole Moiety
| Interaction Type | Description | Role in Supramolecular Chemistry |
| Hydrogen Bonding | The polarized C-H bond acts as a donor, and the nitrogen atoms act as acceptors. | Anion recognition, self-assembly of supramolecular polymers. nih.govrsc.orgolemiss.edu |
| Halogen Bonding | A halogen atom at the C5 position acts as a Lewis acidic donor. | Anion recognition, construction of co-crystals. aalto.firsc.org |
| π-π Stacking | Interactions between the aromatic triazole ring and other aromatic systems. | Formation of columnar or layered structures. nih.govrsc.org |
| Anion-π Interactions | Interaction between an anion and the electron-deficient π-system of the triazole ring. | Anion sensing and transport. nih.gov |
| Metal Coordination | The nitrogen atoms can coordinate to metal ions. | Formation of metallo-supramolecular structures. rsc.org |
The incorporation of 1,2,3-triazole units into macrocyclic structures has led to the development of a new class of molecular receptors. nih.govmdpi.comnih.gov These macrocycles, often synthesized via "click" chemistry, can be designed to have cavities of specific sizes and shapes, allowing for the selective binding of guest molecules, particularly anions. nih.govnih.govresearchgate.net
The triazole C-H groups pointing into the macrocyclic cavity can create an anion-binding pocket through multiple C-H---anion hydrogen bonds. nih.gov The binding affinity and selectivity of these macrocycles can be tuned by altering the size of the macrocycle, the nature of the linker units, and by modifying the triazole ring itself, for example, by converting it to a more electron-deficient triazolium salt. nih.gov
While there are no specific reports on macrocycles derived from 1H-naphtho[1,2-d] nih.govnih.govacs.orgtriazol-1-ol, its incorporation into a macrocyclic framework is a promising avenue for future research. The rigid and bulky naphthyl group could be used to create pre-organized, shape-persistent macrocycles with well-defined cavities. beilstein-journals.org The hydroxyl group could also be used as a handle for further functionalization or to participate in guest binding. Such naphthotriazole-based macrocycles could find applications as sensors for specific ions or small molecules. nih.govrsc.org
Advanced Material Precursors (Focus on the chemical synthesis and design principles)
The naphthotriazole framework, particularly in its N-oxide form, serves as a versatile precursor for a range of advanced materials. The inherent properties of the fused aromatic system, combined with the reactivity and electronic characteristics of the triazole N-oxide ring, allow for the strategic design and synthesis of molecules with tailored functionalities. These applications span from high-energy-density materials to compounds with specific optoelectronic properties. The design principles revolve around the careful selection and placement of functional groups on the naphthyl and triazole rings to influence properties such as oxygen balance, electronic structure, and photophysical behavior.
Design and Synthesis of Triazole-N-Oxides for Tailored Energetic Properties
The design of new high-energy-density materials (HEDMs) is a significant area of research, with a focus on achieving a balance between high detonation performance and low sensitivity to external stimuli like impact or friction. nih.gov Triazole-N-oxides are a promising class of compounds in this field. rsc.org The introduction of an N-oxide group into a heterocyclic ring, such as a triazole, is a key strategy to improve the oxygen balance of a molecule without significantly compromising its thermal stability or energy content. nih.govmdpi.com A positive oxygen balance is crucial for efficient combustion, leading to enhanced detonation properties. mdpi.com
The synthesis and design principles for energetic materials based on the 1,2,3-triazole-N-oxide scaffold involve several key strategies:
Introduction of Energetic Groups: The performance of triazole-based energetic materials is significantly enhanced by incorporating explosophoric groups like nitro (–NO2) and amino (–NH2) groups. mdpi.com The strategic placement of these groups can lead to compounds with high density, excellent detonation velocities, and pressures. For instance, combining nitro and amino groups within the same triazole structure is a well-established approach. mdpi.comrsc.org
Fused Ring Systems: Fusing the triazole N-oxide ring with other heterocyclic systems, such as tetrazines or other triazoles, can create highly stable and energetic molecules. mdpi.com This strategy increases the nitrogen content and density, both of which are desirable for HEDMs.
Molecular Planarity and Conjugation: Theoretical studies show that the coplanarity of the molecular skeleton and the electronic conjugation of substituent groups have a significant impact on the heat of formation and impact sensitivity. rsc.org A more planar structure and extended conjugation can lead to greater stability. researchgate.net
Synthesis via Oxidation: A common synthetic route to N-oxides involves the selective oxidation of the parent N-heterocycle. mdpi.com For example, 3,5-diamino-1,2,4-triazole can be selectively oxidized to form 3-amino-5-nitro-1,2,4-triazole (ANTA). mdpi.com The synthesis of di-N-oxides, such as 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol, has also been achieved, further increasing the oxygen content. mdpi.com
While specific data for 1H-naphtho[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazol-1-ol as an energetic material is not widely published, the principles derived from related benzotriazole (B28993) and other triazole-N-oxide derivatives provide a clear framework for its potential. The combination of the dense naphthyl group with the energetic triazole-N-oxide core, potentially further functionalized with nitro groups, makes it a theoretically promising scaffold for new HEDMs.
Table 1: Calculated Energetic Properties of Selected Triazole-N-Oxide Derivatives
This table presents theoretically calculated data for representative triazole-N-oxide compounds, illustrating the effect of different substituents on their energetic properties.
| Compound Name | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Source |
| TN2 (a trinitromethyl derivative of 1,2,3-triazole-N-oxide) | >1.80 | 9.64 | 42.77 | rsc.org |
| IHEM-1 (3,5-diamino-6-hydroxy-2-oxide-4-nitropyrimidinone) | Not Specified | 8.66 | 33.64 | mdpi.com |
| A high-performance triazole derivative | Not Specified | 8.843 | 36.2 | mdpi.com |
| 4,4′-trinitro-5,5′-bridged-bis-1,2,4-triazole-2,2′-diol (TN1–TN8 series) | 1.87–1.98 | 9.28–9.49 | 21.22–41.31 | nih.gov |
Compounds with Tunable Electronic Properties (e.g., Theoretical NLO Properties)
The electronic properties of naphthotriazole derivatives can be precisely tuned through chemical modification, making them candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and nonlinear optical (NLO) materials. nih.gov The 2H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole ring is an electron-deficient system that acts as an acceptor moiety, and its properties can be modulated by introducing different groups. nih.gov
NLO materials are crucial for modern technologies like optical switching and data storage. nih.gov Organic molecules with large NLO responses typically feature a π-conjugated system linking an electron-donating group (D) to an electron-accepting group (A), creating a "push-pull" chromophore. rsc.org The delocalization of π-electrons within this framework leads to significant polarization upon interaction with an external electric field, which is the origin of the NLO effect. nih.gov
Theoretical investigations using Density Functional Theory (DFT) are instrumental in designing and screening potential NLO molecules before their synthesis. rsc.orgnih.gov These studies calculate key parameters such as polarizability (α) and the first hyperpolarizability (β), which quantify the NLO response. The design principles for tuning the electronic and NLO properties of naphthotriazole derivatives include:
Donor-Acceptor Architecture: By functionalizing the naphthotriazole scaffold with strong electron-donating and electron-accepting groups, a potent intramolecular charge transfer (ICT) system can be established. nih.gov The naphthotriazole core itself can act as part of the π-bridge or as the acceptor unit.
Extension of π-Conjugation: Increasing the length and planarity of the conjugated system generally enhances the NLO response. rsc.org This can be achieved by introducing unsaturated linkers (e.g., ethenyl bridges) between the donor, acceptor, and the naphthotriazole core. rsc.org
Modulating HOMO-LUMO Gap: The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is inversely related to the NLO response. nih.gov Chemical modifications that lower this energy gap typically lead to larger hyperpolarizability values. nih.gov
For a hypothetical NLO chromophore based on 1H-naphtho[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazol-1-ol, one could envision attaching an electron-donating group (like an amino or methoxy (B1213986) group) to the naphthyl ring and an electron-accepting group (like a nitro or cyano group) to another position, creating a D-π-A system where the naphthotriazole acts as the conjugated bridge (π). Theoretical calculations would be essential to predict the most effective substitution patterns for maximizing the NLO properties. nih.gov
Table 2: Theoretical NLO Properties of Representative Heterocyclic Chromophores
This table shows calculated NLO data for various organic chromophores, demonstrating the impact of molecular design on these properties.
| Compound | Description | First Hyperpolarizability (β_total) (esu) | Source |
| MSTD7 | Non-fullerene DTS(FBTTh2)2-based derivative | 13.44 × 10⁻²⁷ | nih.gov |
| 4a | Coumarin-based pyrano-chromene derivative | Not specified for β, but γ was 0.145 × 10⁴ esu | nih.gov |
| N-series | Naphthyridine push-pull chromophores | Values vary with substitution | rsc.org |
| 4c dye | Carbazole based styryl dye | Highest β among series studied | researchgate.net |
Development of Fluorescent Naphthotriazole Derivatives
Naphthotriazole derivatives are valuable scaffolds for the development of fluorescent compounds due to their extended, rigid, and planar aromatic system. researchgate.netuminho.pt These molecules often exhibit strong fluorescence with high quantum yields, making them suitable for applications as fluorescent whiteners, dyes for polyester (B1180765) fibers, and fluorescent probes. researchgate.net
The synthesis of fluorescent naphthotriazole derivatives typically involves a multi-step process. A common route is the diazotization of a substituted aniline, followed by azo coupling with an aminonaphthalene derivative, and subsequent oxidative cyclization with a copper salt to form the triazole ring. uminho.pt The fluorescence properties can be fine-tuned by introducing various substituents at different positions of the naphthotriazole core.
Key factors influencing the photophysical properties of naphthotriazole derivatives include:
Substitution Position: The position of substituents on the naphthyl ring can significantly affect the absorption and emission wavelengths. For example, substituting at the para-position often results in a red-shift (longer wavelength) compared to meta-position substitution. uminho.pt
Nature of Substituents: Attaching groups that extend the π-conjugation or have strong electron-donating/withdrawing character can modulate the fluorescence color and intensity. For instance, derivatives containing vinylsulfonyl groups are known to be highly fluorescent. researchgate.netuminho.pt
Solvent Polarity: The fluorescence of some naphthotriazole derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For example, some naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives show a significant bathochromic (red) shift in emission spectra with increasing solvent polarity, shifting from blue to green or even orange-red. mdpi.comnih.gov
Research has led to the synthesis of various fluorescent naphthotriazole compounds, with their properties being thoroughly characterized.
Table 3: Photophysical Properties of Selected Fluorescent Naphthotriazole and Related Derivatives
This table summarizes the absorption and emission data for several fluorescent compounds based on the naphthotriazole or related naphtho-fused heterocyclic structures.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Source |
| Naphthotriazole derivative (p-derivative) | CH3CN | ~360 | ~380 | High | uminho.pt |
| Naphthotriazole derivative (m-derivative) | CH3CN | ~355 | ~360 | High | uminho.pt |
| Compound 5a (naphtho[2,3-d]thiazole-4,9-dione derivative) | Benzene | Not specified | 436 | 0.10 | mdpi.com |
| Compound 5a (naphtho[2,3-d]thiazole-4,9-dione derivative) | Chloroform | Not specified | 436 | 0.17 | mdpi.com |
| Compound 5a (naphtho[2,3-d]thiazole-4,9-dione derivative) | Ethanol | Not specified | 520 | <0.01 | mdpi.com |
| Compound 5a (naphtho[2,3-d]thiazole-4,9-dione derivative) | DMSO | Not specified | 532 | <0.01 | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
